molecular formula C19H21BrN2O2 B14809489 3-bromo-4-tert-butyl-N'-[(3-methylphenyl)carbonyl]benzohydrazide

3-bromo-4-tert-butyl-N'-[(3-methylphenyl)carbonyl]benzohydrazide

Cat. No.: B14809489
M. Wt: 389.3 g/mol
InChI Key: ZPJKGWYXNIEMQS-UHFFFAOYSA-N
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Description

3-bromo-4-tert-butyl-N’-(3-methylbenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a tert-butyl group, and a benzoyl group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-tert-butyl-N’-(3-methylbenzoyl)benzohydrazide typically involves the reaction of 3-bromo-4-tert-butylbenzoic acid with hydrazine hydrate, followed by acylation with 3-methylbenzoyl chloride. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-tert-butyl-N’-(3-methylbenzoyl)benzohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydrazide group can be oxidized or reduced to form different functional groups.

    Acylation and Alkylation: The compound can undergo further acylation or alkylation to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different substituents in place of the bromine atom, while oxidation and reduction can modify the hydrazide group to form various functional groups.

Scientific Research Applications

3-bromo-4-tert-butyl-N’-(3-methylbenzoyl)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-4-tert-butyl-N’-(3-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The bromine and tert-butyl groups can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-tert-butylbenzoic acid
  • 4-bromo-N-tert-butyl-3-methoxybenzamide
  • 1-bromo-4-tert-butylbenzene

Uniqueness

3-bromo-4-tert-butyl-N’-(3-methylbenzoyl)benzohydrazide is unique due to the presence of both a hydrazide group and a benzoyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C19H21BrN2O2

Molecular Weight

389.3 g/mol

IUPAC Name

3-bromo-4-tert-butyl-N'-(3-methylbenzoyl)benzohydrazide

InChI

InChI=1S/C19H21BrN2O2/c1-12-6-5-7-13(10-12)17(23)21-22-18(24)14-8-9-15(16(20)11-14)19(2,3)4/h5-11H,1-4H3,(H,21,23)(H,22,24)

InChI Key

ZPJKGWYXNIEMQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)C(C)(C)C)Br

Origin of Product

United States

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